molecular formula C10H11BrS B12559787 [(4-Bromobut-3-en-1-yl)sulfanyl]benzene CAS No. 189290-34-4

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Cat. No.: B12559787
CAS No.: 189290-34-4
M. Wt: 243.17 g/mol
InChI Key: IFMYDEIJTVGIRQ-UHFFFAOYSA-N
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Description

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H11BrS. It consists of a benzene ring substituted with a (4-bromobut-3-en-1-yl)sulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of 4-bromo-1-butene with thiophenol under suitable conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of thiophenol attacks the bromine-substituted carbon of 4-bromo-1-butene, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a bromine-substituted butenyl group and a sulfanyl group attached to a benzene ring, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

189290-34-4

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

4-bromobut-3-enylsulfanylbenzene

InChI

InChI=1S/C10H11BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2

InChI Key

IFMYDEIJTVGIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC=CBr

Origin of Product

United States

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